molecular formula C9H14BNO3 B2601410 2-Isopropoxy-5-methylpyridine-3-boronic acid CAS No. 2096337-70-9

2-Isopropoxy-5-methylpyridine-3-boronic acid

Cat. No.: B2601410
CAS No.: 2096337-70-9
M. Wt: 195.03
InChI Key: RKCXRNYUFIAPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-5-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isopropoxy-5-methylpyridine with a boron-containing reagent. One common method is the borylation of the pyridine derivative using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Biological Activity

2-Isopropoxy-5-methylpyridine-3-boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H13BNO3C_9H_{13}BNO_3, with a molecular weight of approximately 183.01 g/mol. The compound features a pyridine ring substituted with an isopropoxy group and a boronic acid functional group, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, are recognized for their ability to interact with various biological targets. The primary mechanisms through which these compounds exhibit biological activity include:

  • Enzyme Inhibition : Boronic acids can act as inhibitors of proteases and glycosidases, making them valuable in the development of therapeutic agents for diseases such as cancer and diabetes .
  • Antiviral Activity : Some studies have indicated that derivatives of boronic acids may inhibit viral replication by targeting specific viral enzymes .
  • Antioxidant Properties : Certain boronic compounds have demonstrated antioxidant activities, potentially contributing to their protective effects against oxidative stress in cells .

Case Study 1: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of certain cancer cells. A study evaluated various derivatives and found that modifications in the structure significantly impacted their inhibitory potency. For example, compounds with specific substituents exhibited enhanced inhibition of DHODH, suggesting that this compound could be optimized for similar applications .

CompoundpMIC (nM)Comments
6q7.0Highly active against viral replication
6u5.9Less active than cyclopropyl analogue

Case Study 2: Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of various boronic acid derivatives. For instance, one study reported that a related compound exhibited significant free radical scavenging activity with an IC50 value indicating effective protection against oxidative damage . While specific data on this compound's antioxidant activity is limited, its structural similarities suggest potential for similar effects.

Summary of Biological Activities

Activity TypeEvidence/Findings
Enzyme InhibitionEffective against DHODH; structure-dependent activity
Antiviral ActivityPotential inhibition of viral replication
Antioxidant ActivityRelated compounds show significant free radical scavenging

Properties

IUPAC Name

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXRNYUFIAPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.